molecular formula C13H18FNO2 B6644064 N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide

Cat. No.: B6644064
M. Wt: 239.29 g/mol
InChI Key: CDLIMZMAPIOZTM-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide, also known as DFB or DFB-Br, is a chemical compound that has shown potential in various scientific research applications. It is a derivative of the benzamide family and has been synthesized using different methods.

Mechanism of Action

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide's mechanism of action varies depending on its application. As a fluorescent probe for intracellular zinc ions, this compound binds to zinc ions and forms a complex that emits fluorescence upon excitation. As a photosensitizer, this compound absorbs light energy and transfers it to oxygen molecules, generating reactive oxygen species that can induce cell death. As an inhibitor of hCA II and III, this compound binds to the active site of the enzyme and blocks its catalytic activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As an inhibitor of hCA II and III, this compound can decrease the production of bicarbonate ions and lead to a decrease in pH. This compound has also been shown to induce apoptosis in cancer cells and reduce the growth of bacterial colonies.

Advantages and Limitations for Lab Experiments

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide has several advantages for lab experiments, including its high selectivity and sensitivity for intracellular zinc ions, its ability to induce cell death in cancer cells, and its potential as an inhibitor of hCA II and III. However, this compound also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide. These include the development of new synthesis methods, the exploration of this compound's potential as a therapeutic agent for Alzheimer's disease, cancer, and bacterial infections, and the investigation of this compound's potential as a fluorescent probe for other metal ions. Additionally, the potential toxicity and limited solubility of this compound should be addressed in future studies.
Conclusion:
In conclusion, this compound, or this compound, has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound's potential as a therapeutic agent and fluorescent probe for metal ions make it a promising compound for future research and development.

Synthesis Methods

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide can be synthesized using various methods, including the reaction of 2-fluoro-4-hydroxybenzoic acid with 3,3-dimethylbutan-2-amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide has shown potential in various scientific research applications, including as a fluorescent probe for imaging intracellular zinc ions, a photosensitizer for photodynamic therapy, and an inhibitor of human carbonic anhydrase II (hCA II) and III (hCA III). This compound has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and bacterial infections.

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-8(13(2,3)4)15-12(17)10-6-5-9(16)7-11(10)14/h5-8,16H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLIMZMAPIOZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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